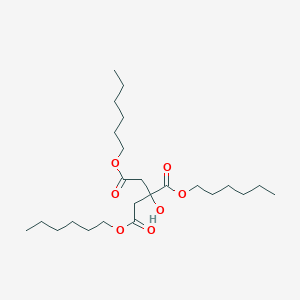

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester typically involves the esterification of citric acid with hexanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to remove water formed during the reaction . Industrial production methods may involve continuous processes with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester undergoes various chemical reactions, including:

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Trihexyl citrate exhibits significant plasticizing properties, making it an effective additive in polymer chemistry. Its structure allows it to interact through ester bonds with various molecules, which facilitates its use as an emulsifier and stabilizer in different formulations. The compound's ability to form stable emulsions is particularly valuable in drug delivery systems and cosmetic applications.

Chemistry

- Plasticizer : Trihexyl citrate is widely used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of materials such as polyvinyl chloride (PVC) and other polymers .

- Solvent : It serves as a solvent for various chemical reactions due to its low volatility and high boiling point.

Biology

- Biocompatible Materials : The compound is employed in the formulation of biocompatible materials for medical applications. Its non-toxic nature makes it suitable for use in devices that come into contact with biological tissues .

- Emulsifier : In biological assays, trihexyl citrate acts as an emulsifier, stabilizing oil-water mixtures and facilitating biochemical reactions.

Medicine

- Drug Delivery Systems : Research indicates that trihexyl citrate can be utilized in drug delivery systems due to its ability to form stable emulsions and enhance the solubility of hydrophobic drugs . Its biocompatibility is crucial for applications involving human subjects.

- Transdermal Drug Delivery : Studies have shown that trihexyl citrate can affect the transdermal absorption of certain drugs, potentially improving their efficacy when applied topically .

Industry

- Cosmetics and Personal Care Products : Trihexyl citrate is included in formulations for cosmetics, serving as a skin-conditioning agent and stabilizer . Its emollient properties contribute to the texture and feel of products like lotions and creams.

- Food Packaging : The compound is also used as a stabilizer in food packaging materials, enhancing their flexibility and durability while maintaining safety standards .

Case Study 1: Plasticizer Performance

A study comparing various plasticizers found that trihexyl citrate provided superior flexibility and thermal stability in PVC applications compared to traditional phthalate-based plasticizers. This shift is significant given the increasing regulations against phthalates due to health concerns.

Case Study 2: Drug Delivery Efficacy

In a clinical trial assessing the efficacy of trihexyl citrate as a carrier for hydrophobic drugs, results demonstrated improved bioavailability compared to standard formulations. This study highlights the potential of trihexyl citrate to enhance therapeutic outcomes in drug delivery systems.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Plasticizer | Enhances flexibility and durability |

| Biology | Biocompatible materials | Non-toxic; suitable for medical devices |

| Medicine | Drug delivery | Improves solubility; enhances absorption |

| Industry | Cosmetics | Acts as an emulsifier; improves texture |

| Food Packaging | Stabilizer | Increases material flexibility |

Mécanisme D'action

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester involves its interaction with polymer chains, where it acts as a plasticizer by reducing intermolecular forces and increasing the mobility of polymer chains. This results in enhanced flexibility and reduced brittleness of the polymer . The molecular targets and pathways involved include the ester bonds and hydroxyl groups that interact with the polymer matrix .

Comparaison Avec Des Composés Similaires

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester can be compared with other similar compounds such as:

1,2,3-Propanetricarboxylic acid, 2-(acetyloxy)-, tris(2-ethylhexyl) ester: This compound has similar plasticizing properties but includes an acetyloxy group, which may affect its biodegradability and compatibility with certain polymers.

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, 1,2,3-triethyl ester:

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, dihydrate: This compound is used in different applications, such as a buffering agent, due to its ionic nature.

The uniqueness of this compound lies in its balance of flexibility, biodegradability, and compatibility with a wide range of polymers .

Activité Biologique

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester (commonly known as trihexyl citrate) is an ester derived from citric acid and hexanol. This compound is notable for its applications in various fields, including biomedicine and polymer chemistry. Its biological activity is primarily attributed to its role as a plasticizer and potential biodegradable material.

- IUPAC Name : trihexyl 2-hydroxypropane-1,2,3-tricarboxylate

- CAS Number : 16544-70-0

- Molecular Formula : C24H44O7

- Molecular Weight : 440.60 g/mol

The biological activity of trihexyl citrate is influenced by its chemical structure and interactions with biological systems. It functions primarily as a plasticizer in polymers, enhancing flexibility and durability. The mechanism involves:

- Plasticization : By reducing intermolecular forces between polymer chains, trihexyl citrate increases their mobility, resulting in improved flexibility and reduced brittleness.

- Biocompatibility : Its non-toxic nature allows for use in biomedical applications, including drug delivery systems where it can enhance the solubility and stability of active pharmaceutical ingredients.

Biological Applications

- Biomedical Use : Trihexyl citrate has been studied for its potential in drug delivery systems due to its biocompatibility and ability to improve the release profiles of drugs.

- Plasticizer in Polymers : It is widely used in the production of flexible PVC products, adhesives, and coatings. Its biodegradable properties make it an attractive alternative to traditional plasticizers that may pose environmental hazards.

- Food Industry : As a food additive, it serves as an emulsifier and stabilizer in various food products.

Research Findings

Recent studies have highlighted the biological effects of trihexyl citrate:

Table 1: Summary of Biological Studies on Trihexyl Citrate

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of trihexyl citrate on various human cell lines (e.g., fibroblasts and epithelial cells). Results indicated minimal cytotoxicity at concentrations typically used in industrial applications, supporting its use in medical devices.

- Drug Delivery Systems : Research focusing on the incorporation of trihexyl citrate into polymeric drug delivery systems demonstrated improved release rates for hydrophobic drugs compared to traditional plasticizers. This suggests potential for enhanced therapeutic efficacy.

- Environmental Impact Studies : Investigations into the biodegradability of trihexyl citrate showed that it degrades more rapidly than conventional plasticizers, making it a favorable choice for environmentally conscious applications .

Comparison with Similar Compounds

Trihexyl citrate can be compared with other citric acid esters regarding their biological activities and applications:

| Compound Name | Molecular Formula | Applications | Biodegradability |

|---|---|---|---|

| Triethyl Citrate | C12H22O7 | Food additive, plasticizer | Moderate |

| Isodecyl Citrate | C16H28O7 | Plasticizer, emulsifier | High |

| Tributyl Citrate | C15H26O7 | Plasticizer | Low |

Propriétés

IUPAC Name |

trihexyl 2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O7/c1-4-7-10-13-16-29-21(25)19-24(28,23(27)31-18-15-12-9-6-3)20-22(26)30-17-14-11-8-5-2/h28H,4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMPRZCMKXDUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(CC(=O)OCCCCCC)(C(=O)OCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333950 | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16544-70-0 | |

| Record name | Trihexyl citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16544-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.